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Abstract: This document provides a comprehensive technical guide for researchers, flavorists,
and product developers on the application of delta-dodecalactone (d-dodecalactone) in the
creation of authentic and nuanced dairy flavor profiles. It covers the foundational science of this
key aroma compound, detailed protocols for its use in recreating milk, butter, and cheese
flavors, and advanced considerations for formulation and stability. The methodologies
described herein are designed to be self-validating, providing a robust framework for innovation
in dairy and dairy-alternative product development.

Section 1: Foundational Science of 0-Dodecalactone

Delta-dodecalactone (CAS 713-95-1) is a C12, six-membered ring lactone that is a
cornerstone in the formulation of dairy flavors.[1] Its significance stems from its natural
occurrence in milk fat, butter, and various cheeses, where it contributes characteristic creamy,
buttery, and fatty notes crucial for an authentic dairy perception.[1][2][3] Understanding its
intrinsic properties is paramount to its effective application.
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Chemical and Physical Properties

d-Dodecalactone is a colorless to pale yellow liquid with a distinct aroma profile that evolves
with concentration.[4][5] While often described broadly as "fruity-lactonic,” its character in dairy
applications is more specifically defined by creamy, milky, and coconut-like notes.[1][6][7]

Table 1: Physicochemical Properties of 8-Dodecalactone

Property Value Source

6-Heptyltetrahydro-2H-pyran-

Chemical Name 5 one [1]
CAS Number 713-95-1 [1]
FEMA Number 2401 [1][8]
Molecular Formula C12H2202 [1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow liquid [11[4115]

Insoluble in water; soluble in

Solubility organic solvents (e.g., ethanol,  [4]

propylene glycol)

Natural Occurrence and Sensory Profile

First identified in heated milk fat, d-dodecalactone is a natural constituent of a wide array of
dairy products, including cream, butter, and numerous cheese varieties like cheddar, Swiss,
and parmesan.[1][2] Its presence is a direct result of the lipid metabolism in lactating animals
and subsequent enzymatic or thermal modifications during processing. The desired buttery
flavor in milk fat has been specifically attributed to d-lactones, including d-dodecalactone.[3]

The sensory perception of d-dodecalactone is highly dose-dependent. At trace levels, it imparts
subtle nuances of butter, cream, and ripe stone fruits like peach.[1][6][9] As concentrations
increase, the profile becomes richer and fattier, with more pronounced milky and coconut-like
characteristics.[7] This versatility makes it an invaluable tool for building complex and authentic
dairy flavors.

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://foreverest.net/products/extractives-synthetic/delta-dodecalactone.html
https://www.oamicus.com/eu-natural-delta-dodecalactone-chiral-detailed
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.nbinno.com/flavor-and-fragrance-intermediates/delta-dodecalactone-properties-applications-benefits-vc
https://www.thegoodscentscompany.com/data/rw1013351.html
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.femaflavor.org/flavor-library/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://foreverest.net/products/extractives-synthetic/delta-dodecalactone.html
https://www.oamicus.com/eu-natural-delta-dodecalactone-chiral-detailed
https://foreverest.net/products/extractives-synthetic/delta-dodecalactone.html
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://tobacco-information.hpa.gov.tw/common/DownloadDetail.ashx?id=zxwWqOqWyZjBloUEFF3xeg%3D%3D&posionId=A0087
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039933/
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.nbinno.com/flavor-and-fragrance-intermediates/delta-dodecalactone-properties-applications-benefits-vc
https://www.nbinno.com/article/flavors/exploring-delta-dodecalactone-applications-flavors-fragrances-ad
https://www.thegoodscentscompany.com/data/rw1013351.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 2: Sensory Profile and Typical Application Levels of d-Dodecalactone in Dairy

Recommended
. ) Sensory Concentration in
Dairy Profile L . Source
Contribution Final Product
(ppm)
Enhances mouthfeel,
Fresh Milk/Cream adds subtle creamy 1-2 [2][10]
notes
2.5 - 25 (natural
Provides rich, fatty, occurrence); up to
Butter _ , [2][10][11]
authentic butter notes 6000 ppm in flavor
concentrates
3.8 (natural
Adds creamy
Cheese (e.g., occurrence); 200 -
background, balances ] [2][10][11]
Cheddar) 300 ppm in flavor

sharp acid notes

concentrates

Section 2: Application Protocols for Dairy Flavor

Creation

The successful application of d-dodecalactone requires careful attention to handling, dosage,

and its interaction with other flavor components. The following protocols provide a validated

starting point for laboratory and pilot-scale development.

General Handling and Stock Solution Preparation

Due to its oily nature and poor water solubility, d-dodecalactone must be dissolved in an

appropriate solvent before incorporation into an aqueous food matrix.

o Objective: To prepare a stable, workable stock solution of d-dodecalactone.

o Materials:

o 0-Dodecalactone (food grade)
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[e]

Propylene Glycol (PG) or Ethanol (95%, food grade)

Glass beaker or flask

o

[¢]

Magnetic stirrer and stir bar

[¢]

Analytical balance

e Protocol:
o Tare a clean, dry glass beaker on the analytical balance.
o Accurately weigh 1 gram of d-dodecalactone into the beaker.

o Add 99 grams of propylene glycol or ethanol to the beaker to create a 1% (10,000 ppm)
stock solution.

o Place the beaker on a magnetic stirrer and mix at low-to-medium speed until the lactone is
completely dissolved. The solution should be clear and homogenous.

o Transfer the stock solution to a labeled, airtight amber glass bottle and store at room
temperature, protected from light.

o Causality Note: Propylene glycol is a preferred solvent for many food applications due to its
low volatility and excellent solvent properties for non-polar flavor compounds. Ethanol is also
effective but may flash off during heat processing, potentially altering the final flavor
concentration.

Protocol 1: Reconstituting a Basic Milky/Creamy Flavor
Base

This protocol demonstrates the use of d-dodecalactone to add a foundational creamy character
to a simple dairy-alternative base.

e Objective: To enhance the perceived creaminess and dairy character of a plant-based milk
analogue.

o Materials:
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[e]

1000g of a neutral, unflavored plant-based milk (e.g., oat or soy milk)

o

1% d-dodecalactone stock solution (from 2.1)

[¢]

Micropipettes

Beaker and overhead stirrer

[¢]

e Protocol:

[¢]

Place 1000g of the plant-based milk into a beaker.

[e]

While stirring gently, use a micropipette to add 0.2g (200puL) of the 1% &-dodecalactone
stock solution. This yields a final concentration of 2 ppm d-dodecalactone.

[e]

Continue stirring for 5 minutes to ensure complete dispersion.

o

Evaluate the sample sensorially against an untreated control.

o Expected Outcome: The sample containing d-dodecalactone should exhibit a fuller
mouthfeel, a noticeable reduction in "beany" or "cereal" off-notes, and a distinct, pleasant
creamy character reminiscent of full-fat dairy milk.

Protocol 2: Building a Rich Buttery Flavor Profile

This protocol illustrates the synergistic effect of d-dodecalactone with other key butter aroma
compounds.

» Objective: To create a classic buttery flavor profile in a fat-based system like a margarine or
spread.

o Materials:
o 1000g of a neutral-flavored margarine base
o 1% d&-dodecalactone stock solution

o 1% Diacetyl stock solution (in PG)
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o 1% Acetic Acid stock solution (in PG)

o Laboratory-scale mixer

e Protocol:
o Melt the margarine base gently to a liquid state (approx. 40-45°C).

o In a separate vial, pre-blend the flavor components. For a target flavor dose of 0.1% in the
final product, combine:

» 0.5g of 1% &-dodecalactone solution (Target: 5 ppm)

» 0.29g of 1% Diacetyl solution (Target: 2 ppm)

» 0.3g of 1% Acetic Acid solution (Target: 3 ppm)
o Add the pre-blended flavor mix to the melted margarine base while mixing thoroughly.
o Cool and re-solidify the margarine according to standard procedures.
o Allow the flavored product to mature for 24 hours before sensory evaluation.

» Expected Outcome: The final product will have a complex and authentic buttery aroma and
taste. Diacetyl provides the classic "buttery” top note, acetic acid adds a slight tangy
character found in cultured butter, and d-dodecalactone provides the rich, fatty, and creamy
background notes that create a lingering, full-bodied flavor.[12][13]

Synergistic Interactions in Dairy Flavors

The creation of a convincing dairy flavor is rarely achieved with a single compound. It relies on
the precise combination of several key molecules that interact synergistically. 8-Dodecalactone
provides the creamy, fatty foundation upon which other characteristic notes are built.
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Caption: Synergistic interaction of d-dodecalactone with other key aroma compounds.

Section 3: Advanced Topics and Troubleshooting
Impact of the Food Matrix

The perception of d-dodecalactone is significantly influenced by the food matrix.

o Fat Content: In high-fat systems (e.g., cream, butter), d-dodecalactone's flavor is more
pronounced and authentic due to its lipophilic nature. The fat acts as a reservoir, providing a
slow-release mechanism during consumption.[14]

e pH: Lactones are susceptible to hydrolysis under strongly acidic or basic conditions, which
cleaves the cyclic ester bond to form the corresponding hydroxy acid.[15] This can lead to a
loss of aroma. It is crucial to maintain a pH range typical for dairy products (approx. 4.5 - 6.8)
to ensure stability.

e Processing Temperature: While relatively stable, prolonged exposure to high temperatures
can cause some degradation or volatilization.[16] It is often recommended to add lactone-
containing flavors at the latest possible stage in a thermal process.
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Troubleshooting Common Issues

e |Issue: Soapy or waxy off-notes.

o Cause: Overdosing of d-dodecalactone. Like many flavor compounds, its profile can
change undesirably at excessively high concentrations.

o Solution: Reduce the concentration systematically. Conduct ladder studies to determine
the optimal sensory threshold in your specific application base.

 Issue: Poor flavor impact in a low-fat system.

o Cause: Insufficient partitioning out of the aqueous phase to interact with olfactory
receptors.

o Solution: Consider the use of an emulsifier or flavor encapsulant to improve dispersion
and delivery of the lipophilic lactone.

Section 4: Regulatory and Safety Information

Delta-dodecalactone is widely recognized as a safe flavoring substance by major international
regulatory bodies.

o« FEMA GRAS: It holds the status of "Generally Recognized as Safe" (GRAS) by the Flavor
and Extract Manufacturers Association (FEMA), with the designation FEMA No. 2401.[1][8]
[17]

o JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated o-
dodecalactone and found no safety concern at current levels of intake when used as a
flavoring substance.[2][8]

o Usage Limits: Permitted use levels vary by region and food category. For example, the FDA
has a prescribed limit for use in margarine.[4] Users must consult local regulations to ensure
compliance.

Conclusion
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Delta-dodecalactone is an essential molecule for the authentic recreation of dairy flavors. Its
unique ability to impart creamy, fatty, and milky notes provides the necessary foundation for
building complex butter, cream, and cheese profiles. By understanding its chemical properties,
sensory characteristics, and synergistic interactions with other compounds, and by following
validated protocols, researchers and developers can effectively leverage this compound to
create high-quality, consumer-preferred products in both traditional dairy and the rapidly
growing dairy-alternative sectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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